![molecular formula C18H20N2O2 B6061025 N-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B6061025.png)
N-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-2-methylbenzamide
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Overview
Description
N-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-2-methylbenzamide, also known as DMXAA, is a synthetic compound that has been studied extensively for its potential use in cancer treatment. DMXAA was first identified in the late 1990s and has since been the subject of numerous scientific studies. In
Mechanism of Action
The exact mechanism of action of N-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-2-methylbenzamide is not fully understood. However, it is believed to work by activating the immune system and increasing the production of cytokines, which are proteins that help regulate the immune response. This immune activation leads to the destruction of tumor blood vessels and the subsequent death of tumor cells.
Biochemical and Physiological Effects:
N-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-2-methylbenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of cytokines, such as tumor necrosis factor-alpha (TNF-alpha), interferon-gamma (IFN-gamma), and interleukin-6 (IL-6). N-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-2-methylbenzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of N-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-2-methylbenzamide is its ability to enhance the effects of chemotherapy and radiation therapy. This makes it a promising candidate for combination therapy in cancer treatment. However, N-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-2-methylbenzamide has also been shown to have some limitations in lab experiments. It has been found to be toxic to normal cells at high doses, which may limit its use in clinical settings.
Future Directions
There are a number of future directions for research on N-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-2-methylbenzamide. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the identification of biomarkers that can predict patient response to N-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-2-methylbenzamide treatment. Additionally, there is a need for further research on the safety and toxicity of N-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-2-methylbenzamide in humans, as well as its potential use in combination therapy with other cancer treatments.
In conclusion, N-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-2-methylbenzamide is a synthetic compound that has shown promise in cancer treatment. Its ability to activate the immune system and enhance the effects of chemotherapy and radiation therapy make it a promising candidate for combination therapy. However, further research is needed to fully understand its mechanism of action, as well as its safety and toxicity in humans.
Synthesis Methods
N-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-2-methylbenzamide is synthesized through a multi-step process that involves the reaction of 3,5-dimethylphenylamine with 2-bromoacetyl-2-methylbenzoic acid. This reaction produces N-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-2-methylbenzamide, which is then purified through column chromatography. The final product is a white crystalline powder that is soluble in DMSO and ethanol.
Scientific Research Applications
N-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-2-methylbenzamide has been studied extensively for its potential use in cancer treatment. It has been shown to have anti-tumor activity in a variety of cancer cell lines, including lung, breast, and colon cancer. N-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-2-methylbenzamide has also been shown to enhance the effects of chemotherapy and radiation therapy in animal studies.
properties
IUPAC Name |
N-[2-(3,5-dimethylanilino)-2-oxoethyl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-12-8-13(2)10-15(9-12)20-17(21)11-19-18(22)16-7-5-4-6-14(16)3/h4-10H,11H2,1-3H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDQPICGQVLUEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC(=O)NC2=CC(=CC(=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-2-methylbenzamide |
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